![molecular formula C21H24N2O B12886967 N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-30-2](/img/structure/B12886967.png)
N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol . This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine chain through an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, where a phenylacetaldehyde reacts with an amine in the presence of an acid catalyst.
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide (such as 2-chloroethanamine) under basic conditions to form the ether linkage.
N,N-Diethylation: The final step involves the diethylation of the ethanamine moiety using diethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanone, while reduction may produce N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanol.
科学的研究の応用
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, dyes, and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound has a similar ethanamine moiety but differs in the heterocyclic ring structure, which is an oxadiazole instead of an isoquinoline.
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar nitrogen-containing bicyclic structure but differ in their specific substituents and functional groups.
Uniqueness
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is unique due to its specific isoquinoline structure linked to an ethanamine chain through an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
89707-30-2 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
N,N-diethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C21H24N2O/c1-3-23(4-2)14-15-24-20-16-18-12-8-9-13-19(18)21(22-20)17-10-6-5-7-11-17/h5-13,16H,3-4,14-15H2,1-2H3 |
InChIキー |
PNQBBZZRNNQWEV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


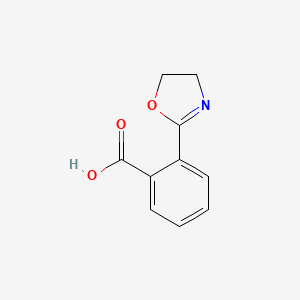
![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)

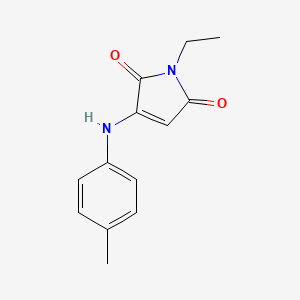
![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

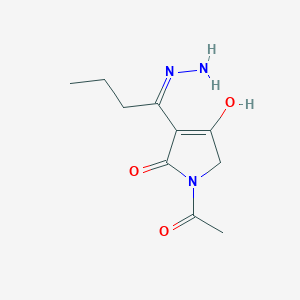


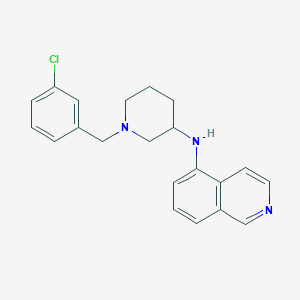
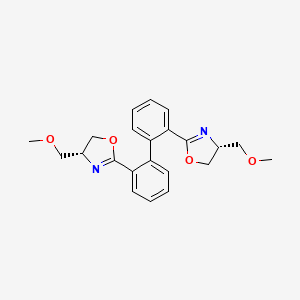
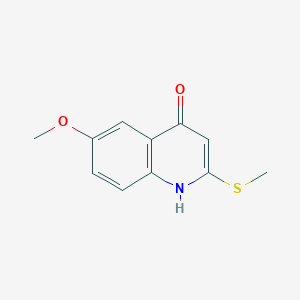
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
